molecular formula C9H12Cl2FN B8098672 1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride

1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride

Cat. No.: B8098672
M. Wt: 224.10 g/mol
InChI Key: OKUQLPSNXGYWEY-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H11ClFN. It is known for its unique structure, which includes a chloro and fluoro substituent on a phenyl ring, attached to a propan-1-amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with a suitable amine under reductive amination conditions. The process may include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group. The reaction is usually carried out in an organic solvent like ethanol or methanol at controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-4-fluorophenyl)propan-1-amine hydrochloride
  • 1-(2-Chloro-6-fluorophenyl)butan-1-amine hydrochloride
  • 1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride

Uniqueness

1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups provides distinct electronic and steric properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN.ClH/c1-2-8(12)9-6(10)4-3-5-7(9)11;/h3-5,8H,2,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUQLPSNXGYWEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC=C1Cl)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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